(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-10-22-20(23)17(15-21)13-16-8-9-18-19(14-16)25-12-11-24-18/h8-9,13-14H,2-7,10-12H2,1H3,(H,22,23)/b17-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSEHHNROFQQR-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.4 g/mol
- CAS Number : 729577-86-0
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in inflammatory processes. Research indicates that it may modulate pathways associated with cytokine production and inflammatory responses.
Anti-inflammatory Effects
Recent studies have demonstrated that (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide can significantly reduce inflammation markers in vitro and in vivo. For instance:
- In Vitro Studies :
-
In Vivo Studies :
- In animal models of inflammation (e.g., CFA-induced paw edema), the compound demonstrated significant anti-edematogenic activity comparable to established anti-inflammatory drugs like dexamethasone .
- In zymosan-induced peritonitis models, it reduced leukocyte migration significantly at various dosages (5, 10, and 50 mg/kg), highlighting its effectiveness in modulating immune responses .
Study on Cytokine Modulation
A study conducted by researchers focused on the ability of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide to modulate cytokine levels in macrophages. The results indicated:
| Cytokine | Concentration (μM) | Effect |
|---|---|---|
| IL-1β | 50 | Decreased production |
| TNFα | 25 | Significant reduction |
This study underscores the compound's potential for therapeutic applications in inflammatory diseases.
Comparative Analysis with Other Compounds
To understand the relative effectiveness of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide, a comparison with similar compounds was conducted:
| Compound Name | Molecular Weight | Anti-inflammatory Activity |
|---|---|---|
| (Z)-2-Cyano... | 326.4 g/mol | High |
| JMPR-01 | 308.4 g/mol | Moderate |
| Indomethacin | 357.4 g/mol | High |
This table illustrates that while (Z)-2-Cyano... has a comparable molecular weight to others in its class, its anti-inflammatory efficacy appears superior based on current findings.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide exhibit promising antitumor properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial for their survival. This property could lead to the development of new antibiotics.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide. The compound may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Experimental models have shown that it can enhance neuronal survival under stress conditions.
Cancer Therapy
Given its antitumor activity, (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide is being explored as a lead compound for developing new cancer therapies. Researchers are investigating its efficacy in combination with existing chemotherapeutic agents to enhance treatment outcomes.
Infection Control
The antimicrobial properties suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics. Formulations containing this compound could be developed for topical or systemic administration.
Neurodegenerative Disease Management
The neuroprotective effects open avenues for using this compound in treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological profile.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant inhibition of tumor growth in vitro; potential for further development as a chemotherapeutic agent |
| Study B | Assess antimicrobial activity | Effective against multiple bacterial strains; suggests a novel antibiotic candidate |
| Study C | Investigate neuroprotective properties | Reduced neuronal death in models of oxidative stress; potential application in neurodegenerative diseases |
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Benzodioxin/Dioxane Core : Critical for π-π interactions and enzyme binding, as seen in silymarin analogues and GR tracers .
- Cyano Group: Acts as a strong electron-withdrawing group, influencing electronic distribution and hydrogen-bonding capacity. This may stabilize enamide conformations or modulate target affinity .
- Z-Configuration : Likely restricts molecular geometry, optimizing interactions with hydrophobic pockets or catalytic sites compared to E-isomers.
Q & A
Basic: What are the optimal synthetic conditions for (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, with critical optimization of:
- Temperature and pH control : Acidic or alkaline conditions are often required for substitution or condensation steps (e.g., pH 8–10 for amine acylation in benzodioxin derivatives) .
- Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction efficiency, especially for condensation or cyclization steps .
- Catalysts : Anhydrous ZnCl₂ or Na₂CO₃ may be used to accelerate reactions, as seen in analogous benzodioxin-acetamide syntheses .
- Monitoring : Thin-layer chromatography (TLC) is recommended to track reaction progress .
Basic: Which analytical techniques are most reliable for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR provide detailed structural elucidation, particularly for distinguishing Z/E isomers via coupling constants and chemical shifts .
- IR spectroscopy : Confirms functional groups (e.g., cyano stretching at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass spectrometry : ESI/APCI-MS verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC ensures purity (>95% by area normalization) .
Advanced: How can researchers address low yields in the final condensation step?
Answer:
Low yields often arise from side reactions or incomplete intermediate purification. Mitigation strategies include:
- Intermediate purification : Recrystallization or column chromatography of precursors (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) to remove impurities .
- Stoichiometric adjustments : Excess acylating agents (e.g., cyanoacetic acid) drive the reaction forward, as demonstrated in analogous syntheses .
- Catalyst optimization : Anhydrous ZnCl₂ or Fe powder (for nitro reduction steps) improves reaction efficiency .
Advanced: What methodological frameworks are recommended for bioactivity studies?
Answer:
For evaluating biological activity (e.g., enzyme inhibition, receptor modulation):
- In vitro assays : Use kinase or protease inhibition assays with IC₅₀ determination. Reference benzothiazine/benzodioxin analogs show activity at micromolar ranges .
- Cellular models : Prioritize cell lines expressing target receptors (e.g., cancer lines for antiproliferative studies). Dose-response curves (0.1–100 µM) are standard .
- Safety protocols : Handle cytotoxic compounds under BSL-2 conditions with PPE (gloves, goggles) .
Advanced: How can computational methods enhance the design of derivatives?
Answer:
Integrated computational-experimental workflows are critical:
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functional group modifications .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- QSAR models : Correlate structural features (e.g., octyl chain length) with bioactivity to optimize pharmacophores .
Basic: What purification strategies are effective for this compound?
Answer:
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity crystals .
- Column chromatography : Silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) separates isomers or byproducts .
- Acid-base extraction : Remove unreacted amines or acids via pH-dependent partitioning .
Advanced: How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
Answer:
- Isotopic labeling : Use deuterated solvents to confirm solvent peaks .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- Comparative analysis : Cross-reference with structurally similar benzodioxin derivatives (e.g., N-(4-chlorobenzyl)-2-(3-oxobenzothiazin-2-yl)acetamide) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Systematically modify the cyano, octyl, or benzodioxin groups. For example, replacing the octyl chain with shorter alkyls alters lipophilicity .
- Bioisosteric replacement : Substitute the benzodioxin ring with quinoline or pyrimidine moieties to assess activity shifts .
- Metabolic stability assays : Use liver microsomes to evaluate CYP450-mediated degradation of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
